molecular formula C13H18O2 B8491853 Methyl 4-methyl-4-phenylpentanoate

Methyl 4-methyl-4-phenylpentanoate

Cat. No.: B8491853
M. Wt: 206.28 g/mol
InChI Key: SWBUMPIIVNKZFE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4-phenylpentanoate is a branched-chain methyl ester characterized by a pentanoate backbone substituted with a methyl and phenyl group at the fourth carbon position.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 4-methyl-4-phenylpentanoate

InChI

InChI=1S/C13H18O2/c1-13(2,10-9-12(14)15-3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

SWBUMPIIVNKZFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Ethyl 4-methylpentanoate (CAS 25415-67-2): Differs by an ethyl ester group instead of methyl and lacks the phenyl substituent. This compound is classified as a flammable liquid (UN 3272) with a molecular weight of 144.21 g/mol and a Hazards Identification Number (H226) for flammability .
  • Phenylmethyl butanoate: Features a benzyl ester group attached to a butanoate chain. Its aromaticity may confer similar volatility and solubility profiles to Methyl 4-methyl-4-phenylpentanoate .
  • Methyl 2-hydroxy-4-methylpentanoate (CAS 40348-72-9): Contains a hydroxyl group at the second carbon, increasing polarity and likely reducing volatility compared to the target compound .
Physical and Chemical Properties

A comparative analysis of methyl esters is summarized below:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups Source
This compound ~206.3 (estimated) ~250–280 (estimated) Low in water Methyl ester, phenyl, methyl Inferred
Ethyl 4-methylpentanoate 144.21 Not reported Insoluble in water Ethyl ester, methyl
Sandaracopimaric acid methyl ester ~332.4 Not reported Lipophilic Diterpenic methyl ester
Methyl salicylate 152.15 222–223 Slightly soluble Hydroxyl, methyl ester



Key Observations :

  • The phenyl group in this compound likely increases molecular weight and boiling point compared to non-aromatic esters like Ethyl 4-methylpentanoate .
  • Lipophilicity is expected to be higher than methyl salicylate due to the absence of polar hydroxyl groups .
Reactivity and Stability
  • Hydrolysis : Methyl esters generally undergo alkaline hydrolysis to carboxylic acids. The steric hindrance from the 4-methyl and 4-phenyl groups in the target compound may slow hydrolysis compared to linear esters .
  • Thermal Stability: Aromatic esters like phenylmethyl butanoate exhibit higher thermal stability than aliphatic esters, suggesting similar behavior for this compound .

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